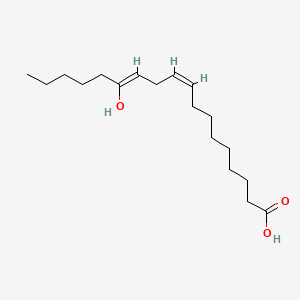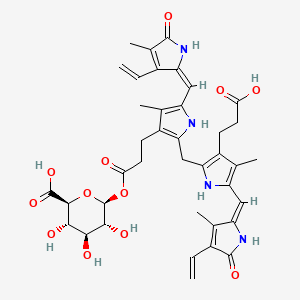
Mono(glucosyluronic acid)bilirubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Analytical Methodology : A sensitive method for the complete separation and analysis of bilirubin and its mono- and di-conjugates of glucuronic acid, glucose, and xylose by high-pressure liquid chromatography has been developed. This method is useful for analyzing bile pigments in human bile and urine, and for estimating UDP-glucuronyltransferase activity, particularly in human fetal and neonatal liver (Onishi et al., 1980).
Substrate Specificity : A study using a cloned human bilirubin UDP-glucuronosyltransferase expressed in cells found the enzyme's activity with UDP-glucuronic acid was significantly higher compared to UDP-xylose and UDP-glucose. This research helps understand the enzyme's role in bilirubin metabolism, glucuronidation of bilirubin, and its release, as well as in the glucuronidation of various xenobiotic compounds (Senafi et al., 1994).
Chemical Synthesis and Analysis : The chemical synthesis of bilirubin mono- and di-β-glucuronosides has been detailed, providing insights into the preparation and analytical methods for these compounds (Compernolle, 1981).
Enzyme Kinetics and Assay Development : Research on bilirubin UDP-glucuronyltransferase from rat liver elucidates the enzyme's ability to convert unesterified bilirubin into both bilirubin monoglucuronide and diglucuronide. This study contributes to understanding the enzyme's kinetics and potential therapeutic applications (Burchell & Blanckaert, 1984).
Metabolism Studies : Investigations into the formation of heme, bilirubin, and bilirubin conjugates in rat and human small intestinal mucosa reveal that the mucosa contributes to bilirubin metabolism. This highlights the role of intestinal mucosa in the overall metabolism of bilirubin and its conjugates (Hartmann & Bissell, 1982).
Transport and Isomerization : Studies on the fate of bilirubin-IXalpha glucuronide in cholestasis and during storage demonstrate intramolecular rearrangement to positional isomers of glucuronic acid, enhancing the understanding of bilirubin metabolism and transport (Blanckaert et al., 1978).
Propiedades
Fórmula molecular |
C39H44N4O12 |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-18(5)23(10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53)29(41-25)15-28-22(9-11-30(44)45)17(4)24(40-28)13-26-16(3)21(8-2)37(51)42-26/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |
Clave InChI |
ARBDURHEPGRPSR-GEADQAOESA-N |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
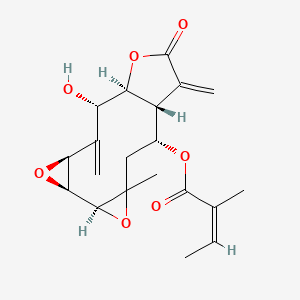
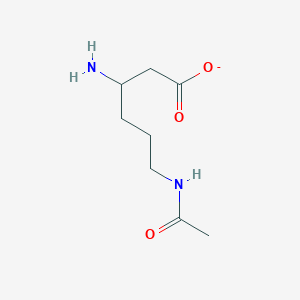
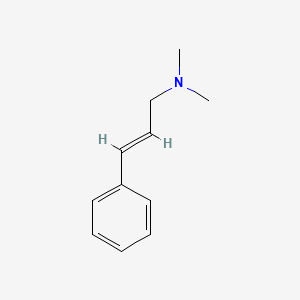
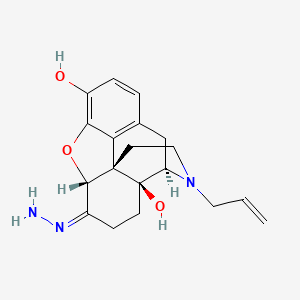
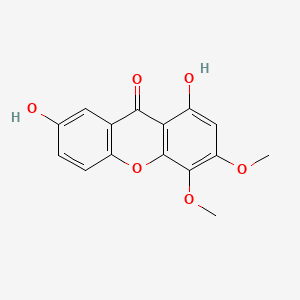
![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)


